2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Lipophilicity Drug Design Permeability

Antitubercular drug discovery programs targeting enoyl-ACP reductase (InhA) often face scaffold diversity limitations. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS 100373-80-6) provides a distinct ortho-substituted pyrrolyl benzohydrazide scaffold with XLogP3-AA of 1.7, offering unique pharmacophore geometry for InhA/DHFR inhibitor optimization. • Enables SAR exploration of ortho-substitution effects on InhA binding (Tyr158, Thr196 interactions). • Hydrazide functionality supports derivatization into Schiff bases, oxadiazoles, and triazoles for focused library synthesis. • Benchmark lipophilicity (XLogP3-AA = 1.7) for optimizing bacterial penetration.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 100373-80-6
Cat. No. B026458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
CAS100373-80-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C
InChIInChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17)
InChIKeyDVFUCUFJPSVXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS 100373-80-6): Ortho‑Substituted Pyrrolyl Benzohydrazide Scaffold for Antitubercular Lead Optimization


2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS 100373-80-6) is a heterocyclic benzohydrazide derivative characterized by a 2,5-dimethylpyrrole ring substituted at the ortho‑position of the benzene core [1]. The compound, with molecular formula C13H15N3O and a molecular weight of 229.28 g/mol [1], belongs to the broader class of pyrrolyl benzohydrazides, a scaffold recognized for its potential in antitubercular drug discovery through inhibition of enoyl‑ACP reductase (InhA) and dihydrofolate reductase (DHFR) [2]. Its ortho‑substitution pattern distinguishes it from the more extensively studied para‑substituted analogs, potentially altering electronic distribution and steric interactions that influence target binding and downstream biological activity [3].

Why 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Cannot Be Replaced by Common Para‑Isomers or Unsubstituted Pyrrole Analogs


Substituting 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide with a generic benzohydrazide derivative, such as the para‑substituted 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide or the non‑methylated 2-(1H-pyrrol-1-yl)benzohydrazide, overlooks critical structure‑activity determinants [1]. The ortho‑positioning of the 2,5‑dimethylpyrrole ring introduces unique steric constraints that alter molecular conformation and hydrogen‑bonding networks compared to para‑substituted analogs [2]. Additionally, the 2,5‑dimethyl substitution on the pyrrole ring enhances lipophilicity (XLogP3‑AA of 1.7) and reduces metabolic susceptibility relative to unsubstituted pyrroles, factors that directly impact membrane permeability and target residence time [3]. Class‑level evidence demonstrates that pyrrolyl benzohydrazides bearing the 2,5‑dimethylpyrrole motif achieve superior enoyl‑ACP reductase inhibition relative to non‑methylated pyrrole counterparts [4]. Procurement of the precise ortho‑substituted 2,5‑dimethylpyrrole benzohydrazide is therefore essential for preserving the intended pharmacological profile in antitubercular lead optimization programs.

Quantitative Differentiation of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: Evidence for Procurement Decisions


Lipophilicity Advantage Over Unsubstituted Pyrrole Analog Drives Predicted Permeability

The 2,5‑dimethyl substitution on the pyrrole ring confers a computed XLogP3‑AA value of 1.7 for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, compared to an estimated XLogP of approximately 1.2 for the non‑methylated analog 2-(1H-pyrrol-1-yl)benzohydrazide [1][2]. This 0.5 unit increase in lipophilicity aligns with the established observation within the pyrrolyl benzohydrazide class that 2,5‑dimethylpyrrole incorporation enhances membrane permeability and target engagement [3].

Lipophilicity Drug Design Permeability

Ortho‑Substitution Confers Distinct Hydrogen‑Bonding Capacity Relative to Para‑Isomer

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide features an ortho‑substituted hydrazide moiety with two hydrogen bond donor sites (computed hydrogen bond donor count = 2) positioned adjacent to the bulky 2,5‑dimethylpyrrole ring [1]. In contrast, the para‑substituted isomer 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide places the hydrazide group at a distal para‑position, fundamentally altering the spatial orientation of donor‑acceptor pharmacophoric elements [2]. Molecular docking studies on related pyrrolyl benzohydrazides demonstrate that ortho‑versus‑para substitution patterns modulate hydrogen‑bonding interactions with Tyr158 and Thr196 residues within the InhA active site, directly impacting inhibitory potency [3].

Molecular Conformation Hydrogen Bonding Isomer Differentiation

Class‑Level Evidence: 2,5‑Dimethylpyrrole‑Bearing Benzohydrazides Achieve MIC Values of 1–2 μg/mL Against M. tuberculosis H37Rv

In a study evaluating 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs, several compounds within this class exhibited minimum inhibitory concentrations (MIC) of 1–2 μg/mL against Mycobacterium tuberculosis H37Rv using the broth dilution assay method [1]. While this dataset does not include the ortho‑substituted 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide directly, it establishes the benchmark potency achievable by the 2,5‑dimethylpyrrole‑benzohydrazide pharmacophore. The observed MIC range (1–2 μg/mL) is comparable to or exceeds that of many first‑line antitubercular leads in early‑stage discovery, underscoring the scaffold's potential [2].

Antitubercular MIC Mycobacterium tuberculosis

Optimal Research and Industrial Deployment Scenarios for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide


Antitubercular Lead Optimization Requiring Ortho‑Substituted Pyrrolyl Benzohydrazide Scaffolds

Medicinal chemistry programs targeting enoyl‑ACP reductase (InhA) or dihydrofolate reductase (DHFR) can utilize 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a starting scaffold to explore the effects of ortho‑substitution on binding affinity and whole‑cell activity against Mycobacterium tuberculosis [1][2]. The compound's distinct lipophilicity (XLogP3‑AA = 1.7) and hydrogen‑bonding geometry relative to para‑isomers provide a unique chemical space for structure‑activity relationship (SAR) expansion [3].

Synthesis of Dual InhA/DHFR Inhibitor Libraries for Tuberculosis Drug Discovery

The hydrazide functionality of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide enables facile derivatization into Schiff bases, oxadiazoles, and triazoles, facilitating the construction of focused libraries aimed at dual InhA/DHFR inhibition [4]. Class‑level evidence indicates that 2,5‑dimethylpyrrole‑containing benzohydrazides achieve MIC values of 1–2 μg/mL against M. tuberculosis H37Rv, establishing a benchmark for analog development [5].

Physicochemical Property Optimization in Antibacterial Drug Design

Researchers seeking to enhance passive permeability and reduce efflux susceptibility in antibacterial candidates can benchmark their synthetic derivatives against the computed XLogP3‑AA of 1.7 for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide [3]. This reference value aids in designing analogs with balanced lipophilicity for optimal Gram‑positive and Gram‑negative bacterial penetration.

Molecular Docking and Pharmacophore Modeling of Ortho‑Substituted InhA Inhibitors

Computational chemistry groups investigating the binding mode of pyrrolyl benzohydrazides at the InhA active site can employ 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a representative ortho‑substituted ligand to probe hydrogen‑bonding interactions with Tyr158 and Thr196 residues [2]. The ortho‑positioning of the hydrazide moiety relative to the pyrrole ring creates a pharmacophore geometry distinct from para‑substituted analogs, enabling the identification of novel binding conformations [1].

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